Product packaging for Angiotensin I, des-leu(10)-(Cat. No.:CAS No. 25673-02-3)

Angiotensin I, des-leu(10)-

Cat. No.: B1608300
CAS No.: 25673-02-3
M. Wt: 1169.3 g/mol
InChI Key: KPFXCUQXADCCOY-YYZAUJHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I, des-leu(10)-, also known as [des-Leu10]-angiotensin I or angiotensin-(1-9), is a nonapeptide generated from angiotensin I by the action of carboxypeptidase-like activities in cells such as human platelets and mast cells . This peptide is recognized in research for its role as a potential endogenous regulator of the Renin-Angiotensin System (RAS). It functions as a competitive inhibitor of angiotensin-converting enzyme (ACE; peptidyl-dipeptide hydrolase, EC 3.4.15.1) with a reported Ki of 3.1 x 10^(-7) M in rabbit lung ACE assays . Studies have also detected immunoreactive [des-Leu10]-angiotensin I in the plasma of both rats and humans . Beyond its inhibitory properties, research indicates that [des-Leu10]-angiotensin I can serve as a substrate for the formation of angiotensin II and other angiotensin peptides in tissues like the rat lung and kidney . This provides evidence for an alternative metabolic pathway for angiotensin II formation that does not involve the classical angiotensin-converting enzyme, offering a complex layer of regulation within the RAS . Investigations into its biosynthesis and physiological effects, such as drinking response, further highlight its biological relevance . As a key metabolite in the intricate biochemical cascade of the RAS, which is central to cardiovascular homeostasis , Angiotensin I, des-leu(10)- is a valuable tool for scientists studying hypertension, cardiovascular diseases, and the nuanced regulatory mechanisms of peptidergic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H76N16O13 B1608300 Angiotensin I, des-leu(10)- CAS No. 25673-02-3

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O13/c1-29(2)44(69-47(76)37(12-8-18-61-55(57)58)64-46(75)36(56)24-43(73)74)51(80)66-39(21-32-14-16-35(72)17-15-32)49(78)70-45(30(3)4)52(81)67-40(22-33-25-59-27-62-33)53(82)71-19-9-13-42(71)50(79)65-38(20-31-10-6-5-7-11-31)48(77)68-41(54(83)84)23-34-26-60-28-63-34/h5-7,10-11,14-17,25-30,36-42,44-45,72H,8-9,12-13,18-24,56H2,1-4H3,(H,59,62)(H,60,63)(H,64,75)(H,65,79)(H,66,80)(H,67,81)(H,68,77)(H,69,76)(H,70,78)(H,73,74)(H,83,84)(H4,57,58,61)/t36-,37-,38-,39-,40-,41-,42-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXCUQXADCCOY-YYZAUJHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180370
Record name Angiotensin I, des-leu(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1169.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25673-02-3
Record name Angiotensin I, des-leu(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025673023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I, des-leu(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Angiotensin I, Des Leu 10

Enzymatic Formation of Angiotensin I, des-leu(10)- from Angiotensin I

The conversion of the decapeptide Angiotensin I to the nonapeptide Angiotensin I, des-leu(10)- is accomplished by the cleavage of the C-terminal leucine (B10760876) residue. oup.comfu-berlin.de This process is catalyzed by several enzymes with carboxypeptidase-like activity. portlandpress.comportlandpress.com

Role of Carboxypeptidase-like Activities

Multiple carboxypeptidases, found in various cell types, have been identified as key players in the formation of Angiotensin I, des-leu(10)-.

Human platelets possess an angiotensin I-processing system capable of generating Angiotensin I, des-leu(10)-. ahajournals.org In fact, Angiotensin-(1-9) is considered the primary metabolite of Angiotensin I in platelets. portlandpress.comjpp.krakow.pl The enzyme responsible, a serine peptidase referred to as deamidase, is likely identical to cathepsin A. ahajournals.org This platelet-derived activity highlights a localized pathway for Angiotensin I, des-leu(10)- production within the circulatory system.

Mast cells, key immune cells residing in connective and mucosal tissues, are another significant source of enzymes that produce Angiotensin I, des-leu(10)-. nih.gov Human mast cell secretory granules contain a carboxypeptidase, specifically mast cell carboxypeptidase (CPA3), which hydrolyzes Angiotensin I to form Angiotensin-(1-9). nih.govreactome.orgnih.gov This enzyme shares functional similarities with bovine carboxypeptidase A in its ability to hydrolyze Angiotensin I. jci.org Studies have demonstrated the release of this carboxypeptidase activity from human lung mast cells upon stimulation. oup.com The amount of this enzyme can vary depending on the tissue source, with mast cells from adult foreskin containing significantly more than those from neonatal foreskin. jci.org

Within the central nervous system, a specific cytosolic enzyme named angiotensin-related carboxypeptidase (ARC) has been identified in crude synaptosomal lysates from rat and bovine brains. nih.gov This enzyme demonstrates specificity for angiotensin-related sequences and hydrolyzes Angiotensin I to Angiotensin I, des-leu(10)-. nih.gov The presence of ARC underscores the existence of an intrinsic brain renin-angiotensin system capable of generating this peptide locally. nih.govresearchgate.net

Potential Involvement of Angiotensin-Converting Enzyme 2 (ACE2) in Angiotensin-(1-9) Formation

Angiotensin-converting enzyme 2 (ACE2), a homolog of the classical angiotensin-converting enzyme (ACE), also possesses the ability to cleave the C-terminal amino acid from Angiotensin I, thereby forming Angiotensin-(1-9). portlandpress.comjpp.krakow.plcdnsciencepub.com This enzyme acts as a carboxypeptidase, contrasting with the dipeptidyl carboxypeptidase activity of ACE. fu-berlin.deoup.com

While ACE2 can generate Angiotensin-(1-9) from Angiotensin I, its affinity for Angiotensin II is substantially higher, making the conversion of Angiotensin II to Angiotensin-(1-7) a more favorable reaction. portlandpress.comjpp.krakow.plresearchgate.net In fact, the catalytic activity of ACE2 towards Angiotensin II is approximately 400-fold greater than its activity towards Angiotensin I. jpp.krakow.pl Consequently, the direct formation of Angiotensin-(1-9) from Angiotensin I by ACE2 is considered a relatively slow and less efficient pathway. oup.comnih.gov Some studies even suggest that the role of ACE2 in Angiotensin-(1-9) formation may be minimal, with inhibitors of carboxypeptidase A, but not ACE2 inhibitors, abolishing its formation in cardiac membranes. portlandpress.com

Tissue and Cellular Localization of Angiotensin I, des-leu(10)- Generation

The generation of Angiotensin I, des-leu(10)- is not confined to a single location but occurs in various tissues and cell types, reflecting the widespread distribution of the renin-angiotensin system.

In human heart tissue, the degradation of Angiotensin I leads to the formation of both Angiotensin II and Angiotensin-(1-9). portlandpress.comjpp.krakow.pl This suggests a local cardiac system for Angiotensin-(1-9) production, where enzymes like cathepsin A and carboxypeptidase A-like enzymes play a significant role. researchgate.netnih.gov

The kidney is another important site of Angiotensin I, des-leu(10)- metabolism. nih.gov Studies in rats have shown that kidney homogenates can convert Angiotensin-(1-9) to Angiotensin II, indicating a sequential carboxypeptidase pathway. nih.gov Higher concentrations of Angiotensin-(1-9) compared to Angiotensin II have been found in the kidney. portlandpress.com ACE2, one of the enzymes capable of forming Angiotensin-(1-9), is expressed in the endothelial cells of arteries and arterioles, as well as in the renal tubular epithelium. scispace.com

As previously mentioned, the brain possesses its own intrinsic renin-angiotensin system, with all the necessary components for local angiotensin synthesis. researchgate.netfrontiersin.orgnih.gov The presence of angiotensin-related carboxypeptidase (ARC) in brain synaptosomes points to the local generation of Angiotensin I, des-leu(10)- within the central nervous system. nih.gov ACE2 is also present in several brain regions, contributing to the complexity of angiotensin metabolism in this organ. nih.govahajournals.org

Furthermore, Angiotensin-(1-9) formation has been documented in vascular tissues. Studies using rat aorta have shown the production of Angiotensin-(1-9) from both angiotensinogen (B3276523) and Angiotensin-(1-12). jpp.krakow.pl Circulating platelets also contribute to the systemic pool of Angiotensin I, des-leu(10)-. portlandpress.comahajournals.org

The following table summarizes the key enzymes and their primary locations involved in the biosynthesis of Angiotensin I, des-leu(10)-.

EnzymePrimary Location(s)
Platelet-Derived Carboxypeptidase (likely Cathepsin A)Blood (Platelets) portlandpress.comahajournals.org
Mast Cell Carboxypeptidase (CPA3)Connective and Mucosal Tissues, Lungs oup.comnih.govreactome.org
Angiotensin-Related Carboxypeptidase (ARC)Brain (Synaptosomes) nih.gov
Angiotensin-Converting Enzyme 2 (ACE2)Heart, Kidneys, Brain, Vascular Endothelium portlandpress.comscispace.comnih.gov

Presence in Lung Tissues

Studies in rat models have demonstrated that lung tissue exhibits the capacity to form Angiotensin II (Ang II) from Angiotensin I, des-leu(10)-. However, this activity is notably weaker compared to that observed in kidney tissues. nih.gov Specifically, the S2 centrifugal fractions of lung homogenates showed an AII-forming activity of 0.34 nmol/mg protein/min, while no such activity was detected in the P2 fractions. nih.gov In contrast to the kidney, where Ang II is the primary product of Ang(1-9) degradation, in the lung, other peptides are more prominent. The degradation of Ang(1-9) in lung tissue yields Ang II, Angiotensin III (AIII), and Angiotensin (2-9) at percentages of 2.9%, 2.4%, and 21% of the total degrading activity, respectively. nih.gov While the renin-angiotensin system is active within the lung parenchyma for local generation of angiotensin peptides, the conversion of Ang(1-9) to Ang II appears to be a less significant pathway in this organ. nih.govatsjournals.org

Presence in Kidney Tissues

The kidney is a primary site for both the formation of Angiotensin I, des-leu(10)- and its subsequent conversion to Angiotensin II. nih.govnih.gov Studies using centrifugal fractions of rat kidney homogenates have identified significant Ang II-forming activity from Ang(1-9) in the S2 fraction, measured at 22.3 nmol/mg protein/min, a rate substantially higher than in the lung. nih.gov This activity was absent in the P2 fraction. nih.gov In the kidney S2 fraction, the metabolism of Ang(1-9) predominantly yields Ang II, which accounts for 71% of the peptide products formed. nih.govjpp.krakow.pl Significant amounts of Angiotensin III (23%) and Angiotensin (2-9) (6%) are also produced. nih.gov The concentration of Ang(1-9) in the kidney can reach approximately 50% of the Angiotensin I concentration. jpp.krakow.pl This highlights a significant sequential carboxypeptidase pathway in the kidney for the production of Ang II from Ang I, independent of the classical angiotensin-converting enzyme (ACE) pathway. nih.gov

Presence in Brain Synaptosomal Lysates

Research has shown that crude synaptosomal lysates from rat and bovine brains can hydrolyze Angiotensin I to produce Angiotensin I, des-leu(10)-. nih.govresearchgate.net This conversion is carried out by a cytosolic enzyme named angiotensin-related carboxypeptidase (ARC), which demonstrates specificity for angiotensin-related sequences. nih.govresearchgate.net The process in these brain preparations stops at the formation of the nonapeptide, with no further breakdown observed in that specific experimental context. nih.govresearchgate.net While Angiotensin-converting enzyme 2 (ACE2), another enzyme capable of forming Ang(1-9) from Ang I, is present in the brain, particularly the hypothalamus, the study on synaptosomal lysates points to the specific action of ARC. nih.govresearchgate.netresearchgate.net

Platelet and Mast Cell Contributions

Human platelets possess a system for processing Angiotensin I, with the primary metabolic product being Angiotensin I, des-leu(10)-. nih.gov The enzyme responsible for this has an approximate molecular weight of 70,000 Daltons and is released when platelets are stimulated. nih.gov This platelet-dependent generation of Ang(1-9) suggests a mechanism for controlling local angiotensin II formation at vascular sites, as Ang(1-9) itself can act as an endogenous inhibitor of angiotensin-converting enzyme (ACE). nih.govnih.gov

Mast cells, which are resident in vascular tissues, also contribute to the renin-angiotensin system. nih.govunina.it Upon activation, cardiac mast cells can release enzymes like chymase. unina.itnih.gov Chymase is a key enzyme in the ACE-independent pathway for Angiotensin II formation, directly converting Angiotensin I to Angiotensin II. unina.itnih.govmdpi.com While direct production of Ang(1-9) by mast cells is less characterized, their release of proteases that influence the angiotensin cascade highlights their role in the local tissue renin-angiotensin system. nih.govahajournals.org

Downstream Metabolism of Angiotensin I, des-leu(10)-

Conversion to Angiotensin II (Ang II)

Angiotensin I, des-leu(10)- serves as a direct precursor for the formation of Angiotensin II in certain tissues. nih.govjpp.krakow.pl This conversion is particularly prominent in the kidney. nih.gov Studies have demonstrated that homogenates of rat kidney can efficiently convert Ang(1-9) to Ang II. jpp.krakow.pl This pathway has also been identified in glomeruli of diabetic rats, confirming its existence in a disease state. jpp.krakow.pl While this conversion also occurs in the lung, it is to a much lesser extent. nih.govjpp.krakow.pl

Table 1: Angiotensin II Forming Activity from Angiotensin I, des-leu(10)- in Rat Tissues

Tissue Fraction Ang II Forming Activity (nmol/mg protein/min)
Kidney S2 22.3
Kidney P2 Not Observed
Lung S2 0.34
Lung P2 Not Observed

Data sourced from biochemical studies on rat tissue homogenates. nih.gov

Specific Enzymes Involved in Ang II Formation from Angiotensin I, des-leu(10)- (e.g., Aminopeptidase (B13392206) N-like carboxypeptidase)

While the canonical pathway for Ang II formation is the direct conversion from Ang I by ACE, an alternative, ACE-independent pathway exists where Angiotensin I, des-leu(10)- serves as the immediate precursor to Ang II. nih.gov This conversion is considered a less common metabolic route. portlandpress.com

Studies in rat kidney homogenates have demonstrated that an ACE-independent aminopeptidase and N-like carboxypeptidase is responsible for this conversion. jpp.krakow.pl The activity of this enzyme is notably present in kidney tissue, which can convert a significant portion of Ang-(1-9) into Ang II. nih.govjpp.krakow.pl This pathway is not inhibited by conventional ACE inhibitors like enalaprilat, highlighting its distinct enzymatic nature. nih.gov

Table 1: Angiotensin II Forming Activity from Angiotensin I, des-leu(10)- in Rat Tissues

Tissue Fraction Ang II Forming Activity (nmol/mg protein/min)
Kidney S2 22.3
Lung S2 0.34

Data sourced from studies on centrifugal fractions of rat lung and kidney. nih.gov

Formation of Angiotensin III (Ang III)

In addition to its conversion to Ang II, Angiotensin I, des-leu(10)- is a substrate for the formation of Angiotensin III (Ang III). Metabolic studies of Ang-(1-9) in rat kidney fractions have shown that Ang III is a significant product of this degradation pathway. nih.gov In these tissues, while Ang II is the major peptide produced, a considerable amount of Ang III is also observed, indicating a multi-faceted breakdown of the Ang-(1-9) peptide. nih.govjpp.krakow.pl

Formation of Angiotensin-(2-9) Peptides

Angiotensin-(2-9) is another metabolic product derived from Angiotensin I, des-leu(10)-. nih.gov This conversion is catalyzed by Aminopeptidase A (APA) , which cleaves the N-terminal aspartic acid residue from Ang-(1-9). portlandpress.com This pathway represents an alternative degradation route for Ang-(1-9), alongside its conversion to Ang II, Ang III, and Ang-(1-7). portlandpress.com The formation of Ang-(2-9) has been observed in tissues such as the kidney and in glomerular podocytes. portlandpress.comnih.gov

Table 2: Metabolic Products of Angiotensin I, des-leu(10)- Degradation in Rat Kidney and Lung

Tissue Fraction % Angiotensin II % Angiotensin III % Angiotensin-(2-9)
Kidney S2 71% 23% 6%
Lung 2.9% 2.4% 21%

Percentages represent the proportion of each peptide produced from the total A(1-9) degrading activity. nih.gov

Interaction with the Kallikrein-Kinin System (KKS) Components

Angiotensin I, des-leu(10)- does not appear to be a direct enzymatic substrate for the core components of the Kallikrein-Kinin System (KKS). However, it engages in significant functional cross-talk, particularly by modulating the activity of bradykinin (B550075), a key peptide in the KKS. portlandpress.comahajournals.org

Research has shown that Ang-(1-9) can potentiate the effects of bradykinin on its B2 receptor. ahajournals.orgnih.gov This interaction enhances the release of downstream signaling molecules, including nitric oxide (NO) and arachidonic acid. portlandpress.comahajournals.org This potentiation is thought to occur through an allosteric modification of the ACE/B2 receptor complex, where Ang-(1-9) binding to ACE induces a conformational change that enhances the B2 receptor's response to bradykinin. nih.gov This mechanism suggests that Ang-(1-9), generated from Ang I, can indirectly amplify the physiological effects of the KKS, contributing to local vascular control. portlandpress.comnih.gov

Role in Angiotensin Converting Enzyme Ace Regulation and Inhibition

Angiotensin I, des-leu(10)- as an Endogenous Angiotensin-Converting Enzyme Inhibitor

Angiotensin I, des-leu(10)- functions as a naturally occurring inhibitor of Angiotensin-Converting Enzyme (ACE). nih.gov Its generation through the limited proteolysis of Angiotensin I by cells within vascular tissues suggests a localized control mechanism for vasoactive peptide levels. nih.govnih.gov This endogenous inhibitory capacity positions Angiotensin I, des-leu(10)- as a key player in modulating the activity of the renin-angiotensin system at a tissue level. nih.gov

Mechanism of ACE Inhibition by Angiotensin I, des-leu(10)-

The inhibitory action of Angiotensin I, des-leu(10)- on ACE is characterized by its competitive nature and notable potency.

Competitive Inhibition Characteristics

Research has demonstrated that Angiotensin I, des-leu(10)- acts as a competitive inhibitor of ACE. nih.gov This was determined in studies using rabbit lung ACE, where the nonapeptide exhibited a Ki of 3.1 x 10-7 M. nih.gov Competitive inhibition implies that Angiotensin I, des-leu(10)- binds to the active site of ACE, thereby preventing the enzyme from converting its primary substrate, Angiotensin I, into the potent vasoconstrictor, Angiotensin II. nih.govmdpi.com

Comparative Inhibitory Potency against ACE

The inhibitory strength of Angiotensin I, des-leu(10)- on human serum ACE has been found to be comparable to that of other endogenous peptides like bradykinin (B550075) and Angiotensin III. nih.gov This places it as a significant endogenous regulator. For context, studies on purified rabbit lung ACE have reported an I50 value of 2.0 x 10-6 M for Angiotensin I, des-leu(10)-, while for human serum ACE, the I50 was 3.7 x 10-6 M. nih.gov

Table 1: Comparative Inhibitory Potency of Angiotensin I, des-leu(10)-

CompoundEnzyme SourceInhibitory Constant (Ki)IC50 Value
Angiotensin I, des-leu(10)-Rabbit Lung ACE3.1 x 10-7 M nih.gov2.0 x 10-6 M nih.gov
Angiotensin I, des-leu(10)-Human Serum ACE-3.7 x 10-6 M nih.gov

Implications for Local Angiotensin II Formation and Vasoactive Peptide Levels

The inhibitory role of Angiotensin I, des-leu(10)- has significant consequences for the local balance of vasoactive peptides, particularly Angiotensin II and bradykinin.

Influence on Bradykinin Degradation Pathways

ACE, also known as kininase II, is a primary enzyme responsible for the degradation of the vasodilator bradykinin. wikipedia.orgnih.gov By inhibiting ACE, Angiotensin I, des-leu(10)- can indirectly lead to an increase in local bradykinin levels. wikipedia.org This is because the inhibition of ACE prevents the breakdown of bradykinin, thereby enhancing its vasodilatory and other physiological effects. mdpi.comwikipedia.org This dual action of reducing a vasoconstrictor (Angiotensin II) and potentiating a vasodilator (bradykinin) highlights the potential of Angiotensin I, des-leu(10)- to significantly influence local blood flow and vascular tone. nih.gov

Physiological and Biological Activities of Angiotensin I, Des Leu 10 Non Clinical Investigations

Effects on Vasopressin (AVP) Secretion

Non-clinical research has explored the influence of Angiotensin I, des-leu(10)-, a nonapeptide metabolite of Angiotensin I, on the secretion of arginine vasopressin (AVP). These investigations have utilized isolated rat neural tissues to delineate the specific effects of this compound on the components of the vasopressin-releasing system.

In studies utilizing the isolated hypothalamoneurohypophyseal system (HNS) of rats, the administration of Angiotensin I, des-leu(10)- did not yield a significant impact on the secretion of AVP. nih.gov The HNS, which includes the supraoptic and paraventricular nuclei of the hypothalamus, the connecting axons, and the posterior pituitary, was exposed to varying concentrations of the peptide. Across the tested concentrations of 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M, Angiotensin I, des-leu(10)- failed to elicit a noteworthy change in AVP release from this integrated system. nih.gov This suggests that, within this ex vivo model, Angiotensin I, des-leu(10)- does not act as a potent stimulus for the entire hypothalamic pathway responsible for AVP synthesis and secretion.

Table 1: Effect of Angiotensin I, des-leu(10)- on Vasopressin (AVP) Secretion from the Isolated Hypothalamoneurohypophyseal System of Rats

Concentration of Angiotensin I, des-leu(10)- Effect on AVP Secretion
10⁻⁶ M No significant effect nih.gov
10⁻⁵ M No significant effect nih.gov

Investigations focusing solely on the isolated posterior pituitary gland of rats revealed a more nuanced effect of Angiotensin I, des-leu(10)- on AVP secretion. nih.gov At lower concentrations of 10⁻⁶ M and 10⁻⁵ M, the peptide did not produce a significant change in AVP release, mirroring the results seen in the HNS studies. nih.gov However, at the highest concentration tested, 10⁻⁴ M, Angiotensin I, des-leu(10)- was observed to significantly increase the release of AVP from the isolated posterior pituitary. nih.gov This finding indicates a potential direct, albeit less potent, stimulatory action of Angiotensin I, des-leu(10)- on the nerve terminals within the posterior pituitary to evoke AVP secretion.

Table 2: Effect of Angiotensin I, des-leu(10)- on Vasopressin (AVP) Secretion from the Isolated Posterior Pituitary Gland of Rats

Concentration of Angiotensin I, des-leu(10)- Effect on AVP Secretion
10⁻⁶ M No significant effect nih.gov
10⁻⁵ M No significant effect nih.gov

Table 3: Comparative Effects of Angiotensin I, des-leu(10)- and Angiotensin II on AVP Secretion

Compound Concentration Effect on AVP Secretion (Isolated HNS) Effect on AVP Secretion (Isolated Posterior Pituitary)
Angiotensin I, des-leu(10)- 10⁻⁶ M No significant effect nih.gov No significant effect nih.gov
10⁻⁵ M No significant effect nih.gov No significant effect nih.gov
10⁻⁴ M No significant effect nih.gov Significant increase nih.gov
Angiotensin II 10⁻⁶ M No significant effect nih.gov No significant effect nih.gov
10⁻⁵ M Significant, dose-dependent increase nih.gov Significant, dose-dependent increase nih.gov

Dipsogenic Response

The role of Angiotensin I, des-leu(10)- in regulating fluid intake, specifically its dipsogenic (thirst-inducing) properties, has been a subject of non-clinical investigation, primarily through administration into the cerebral ventricles of rodents.

Research has demonstrated that Angiotensin I, des-leu(10)- is a potent dipsogen when administered directly into the cerebroventricles of rats. nih.gov The introduction of this nonapeptide into the central nervous system provokes a drinking response, indicating its ability to interact with neural circuits that control thirst.

The dipsogenic activity of Angiotensin I, des-leu(10)- appears to be contingent upon its conversion to Angiotensin II. nih.gov Evidence for this is provided by studies showing that the drinking response induced by Angiotensin I, des-leu(10)- can be inhibited by both captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and saralasin (B108331), an Angiotensin II receptor antagonist. nih.gov The inhibitory action of captopril suggests that the hydrolysis of Angiotensin I, des-leu(10)- to Angiotensin II is a necessary step for its dipsogenic effect. Furthermore, the blockade by saralasin indicates that the ultimate thirst-inducing signal is mediated through the activation of Angiotensin II receptors. nih.gov

Table 4: Inhibition of Angiotensin I, des-leu(10)--Induced Dipsogenic Response

Inhibitor Mechanism of Action Effect on Dipsogenic Response
Captopril Angiotensin-Converting Enzyme (ACE) Inhibitor Inhibition nih.gov

Contribution to Alternative Angiotensin Peptide Pathways

Angiotensin I, des-leu(10)-, also known as Angiotensin-(1-9) or A(1-9), is a nonapeptide derived from Angiotensin I through the action of carboxypeptidase-like enzymes. nih.gov While initially considered an inactive fragment, research has revealed its significant role as a component within alternative pathways of the Renin-Angiotensin System (RAS), functioning as both a precursor to other active peptides and a modulator of key enzymatic activities.

Angiotensin I, des-leu(10)- serves as a substrate in an alternative, Angiotensin-Converting Enzyme (ACE)-independent pathway for the formation of Angiotensin II (Ang II). nih.gov This pathway represents a significant departure from the classical RAS cascade, where Ang II is generated directly from Angiotensin I by ACE. jpp.krakow.pl

Non-clinical studies in rats have demonstrated that tissue homogenates, particularly from the kidney, can efficiently convert Angiotensin I, des-leu(10)- into Ang II. nih.govjpp.krakow.pl This conversion is attributed to a sequential carboxypeptidase pathway. nih.gov Research has shown that the Ang II-forming activity from Angiotensin I, des-leu(10)- is particularly high in specific centrifugal fractions of the rat kidney, while being relatively weak in the lung. nih.gov The activity in the kidney was not inhibited by the ACE inhibitor enalaprilat, providing further evidence of an alternative metabolic route for Ang II formation that does not involve ACE. nih.gov

In addition to Angiotensin II, the degradation of Angiotensin I, des-leu(10)- in these tissues also yields other angiotensin peptides, such as Angiotensin III (Ang III). nih.gov The existence of this pathway has been confirmed in the glomeruli of diabetic rats and in human heart tissue, where the primary products of Angiotensin I degradation include both Angiotensin-(1-9) and Angiotensin II. jpp.krakow.pljpp.krakow.pl

Formation of Angiotensin Peptides from Angiotensin I, des-leu(10)- in Rat Kidney and Lung Fractions
Tissue FractionPeptide ProductPercentage of Degraded Substrate (%)
Kidney S2Angiotensin II71%
Angiotensin III23%
A(2-9)6%
Lung S2Angiotensin II2.9%
Angiotensin III2.4%
A(2-9)21%

Data derived from a study on centrifugal fractions of rat lung and kidney homogenates. nih.gov

Angiotensin I, des-leu(10)- interacts with the Renin-Angiotensin System through several mechanisms beyond being a simple intermediate. It is a potent competitive inhibitor of ACE, the key enzyme in the classical RAS pathway. nih.govjpp.krakow.pl The inhibitory constant (Ki) for rabbit lung ACE was determined to be 3.1 x 10-7 M, with the inhibition being competitive in nature. nih.gov This inhibition of human serum ACE is comparable in magnitude to that of bradykinin (B550075) and Angiotensin III. nih.gov By inhibiting ACE, Angiotensin I, des-leu(10)- can indirectly influence the levels of both Angiotensin II and bradykinin, potentially controlling the levels of these vasoactive peptides at local vascular sites. nih.gov

Furthermore, Angiotensin I, des-leu(10)- interacts with pathways involving Angiotensin-(1-7), another key peptide in the counter-regulatory axis of the RAS. ACE is capable of metabolizing Angiotensin I, des-leu(10)- [Ang-(1-9)] into Angiotensin-(1-7). jpp.krakow.pl Both Angiotensin I, des-leu(10)- and Angiotensin-(1-7) have been shown to potentiate the effects of bradykinin, a potent vasodilator. ahajournals.orgresearchgate.net In studies using human pulmonary arterial endothelial cells, both peptides significantly enhanced the bradykinin-stimulated release of nitric oxide (NO). ahajournals.orgresearchgate.net At higher concentrations, Angiotensin I, des-leu(10)- was found to be significantly more active than Angiotensin-(1-7) in this regard. ahajournals.orgresearchgate.net This action is notable because it occurs at concentrations much lower than those required for ACE inhibition, suggesting a distinct mechanism, possibly involving conformational changes in an ACE/B2 receptor complex. ahajournals.org

Potentiation of Bradykinin-Induced Nitric Oxide (NO) Release by Angiotensin I, des-leu(10)- and Angiotensin-(1-7)
PeptideConcentration (nmol/L)Fold Increase in NO Release
Angiotensin I, des-leu(10)-102.4
1003.8
10005.0
Angiotensin-(1-7)102.1

Data from studies on human pulmonary arterial endothelial cells measuring the potentiation of a bradykinin analog. ahajournals.org

Interactions with Angiotensin Receptors (if direct evidence found for des-leu(10)-Ang I)

While much of the biological activity of Angiotensin I, des-leu(10)- is mediated through its role as a precursor and an enzyme inhibitor, emerging evidence suggests it may also interact directly with angiotensin receptors. Recent findings indicate that the AT2 receptor (AT2R), a known binding site for Angiotensin II, also serves as a receptor for Angiotensin I, des-leu(10)- [Ang-(1-9)]. researchgate.net This interaction points to a more direct role for the nonapeptide in mediating physiological responses, potentially counteracting some of the effects of Angiotensin II that are mediated through the AT1 receptor.

Molecular and Structural Research Aspects of Angiotensin I, Des Leu 10

Structure-Activity Relationship (SAR) Studies Related to ACE Inhibition

Angiotensin I, des-leu(10)- is recognized as a competitive inhibitor of ACE. nih.gov Research has demonstrated its ability to inhibit rabbit lung ACE with an inhibitory constant (Ki) of 3.1 x 10⁻⁷ M. nih.gov The inhibitory potency of this nonapeptide against human serum ACE has been found to be comparable to that of other endogenous peptides like bradykinin (B550075) and angiotensin III. nih.gov These findings suggest that the formation of Angiotensin I, des-leu(10)- through the limited proteolysis of Angiotensin I could represent an endogenous mechanism for regulating ACE activity at local vascular sites. nih.gov

Table 1: Comparative Inhibitory Constants (Ki) for ACE
CompoundInhibitory Constant (Ki)Inhibition TypeSource Enzyme
Angiotensin I, des-leu(10)-3.1 x 10⁻⁷ MCompetitiveRabbit Lung ACE

The inhibitory activity of peptides against ACE is strongly influenced by their amino acid composition, particularly at the C-terminal end. nih.gov For Angiotensin I, des-leu(10)-, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His, several residues are critical for its inhibitory potency. General SAR studies on ACE-inhibitory peptides have shown a preference for hydrophobic, bulky, or aromatic amino acids at the C-terminus, and positively charged residues in other positions. nih.govgenscript.com

The structure of Angiotensin I, des-leu(10)- aligns with these principles:

C-Terminal Residues: The presence of Phenylalanine (Phe) and Histidine (His) at the C-terminal end contributes significantly to binding. Aromatic amino acids are considered favorable for the carboxyl terminus of inhibitory tripeptides. genscript.com

Positively Charged Residues: The Arginine (Arg) residue provides a positive charge, which is a preferred characteristic for amino acids in the middle position of inhibitory peptides. genscript.com

Hydrophobic Residues: The peptide contains several hydrophobic amino acids, including Valine (Val), Isoleucine (Ile), and Proline (Pro), which are known to enhance ACE binding. nih.gov Proline, in particular, is often found in potent ACE-inhibitory peptides. nih.gov

Table 2: Analysis of Amino Acid Residues in Angiotensin I, des-leu(10)- and Their Postulated Contribution to ACE Inhibition
PositionAmino AcidPropertyPostulated Contribution to Inhibitory Potency
P1' (C-terminal)Histidine (His)Aromatic, Positively Charged (at phys. pH)Contributes to binding at the ACE active site.
P2'Phenylalanine (Phe)Aromatic, HydrophobicStrongly influences ACE binding, fits into hydrophobic pockets. nih.gov
P3'Proline (Pro)Hydrophobic, CyclicOften found in potent inhibitors, contributes to conformational stability. nih.gov
-Arginine (Arg)Positively ChargedFavorable for interaction with anionic sites on the enzyme. nih.govgenscript.com
-Valine (Val), Isoleucine (Ile), Tyrosine (Tyr)Hydrophobic/AromaticEnhance overall binding affinity through hydrophobic interactions. nih.gov

The efficacy of ACE-inhibitory peptides is dependent on both their length and specific amino acid sequence. nih.gov Generally, short-chain peptides consisting of 2 to 12 amino acids are effective inhibitors, as larger peptides may not be able to properly access the active site of the enzyme. nih.gov As a nonapeptide (9 amino acids), Angiotensin I, des-leu(10)- falls within this optimal size range.

Binding to ACE is strongly dictated by the C-terminal tripeptide sequence of the inhibitor. ebmconsult.com For Angiotensin I, des-leu(10)-, the C-terminal sequence is Pro-Phe-His. The characteristics of these three final amino acids are paramount for the molecule's competitive inhibition mechanism, allowing it to occupy the active site and prevent the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. genscript.comacs.org

Computational Modeling and Molecular Docking Analyses of Angiotensin I, des-leu(10)- Interactions with Enzymes (e.g., ACE)

While specific molecular docking studies for Angiotensin I, des-leu(10)- are not prominently featured in the reviewed literature, the general methodology for such analyses provides a framework for understanding its likely interaction with ACE. Computational modeling is a vital tool for elucidating the structural basis of inhibitor binding and guiding the design of new inhibitory compounds. plos.orgnih.gov

These in silico studies typically utilize the three-dimensional crystal structure of human ACE, often complexed with a known inhibitor like lisinopril (B193118) (e.g., PDB ID: 1O86). nih.govsemanticscholar.org The process involves placing the peptide inhibitor into the enzyme's active site computationally to predict its binding conformation and energy. nih.gov The ACE active site is a deep cleft containing a critical zinc ion (Zn²⁺) and three main binding pockets: S1, S'1, and S'2. plos.org

The interaction between an inhibitory peptide and ACE is driven by several forces, including hydrogen bonds, van der Waals forces, and interactions with the catalytic zinc ion. nih.gov Based on its amino acid sequence and the known structure of the ACE active site, the binding of Angiotensin I, des-leu(10)- would likely involve:

Zinc Coordination: The C-terminal carboxyl group of the peptide is expected to interact with the positively charged zinc ion in the active site, a key feature of ACE inhibition.

Hydrophobic Interactions: The aromatic side chains of Phenylalanine and Tyrosine, along with the aliphatic side chains of Valine, Isoleucine, and Proline, would likely engage with hydrophobic pockets within the active site. plos.org

Hydrogen Bonding: The peptide backbone and polar side chains could form a network of hydrogen bonds with key residues in the ACE active site, stabilizing the enzyme-inhibitor complex. nih.gov

Table 3: Key Residues in the ACE Active Site Involved in Inhibitor Binding
ResidueTypical Interaction TypeBinding Pocket/Role
His383, His387CoordinationZinc (Zn²⁺) binding motif. plos.org
Gln281, Lys511, His353, His513, Tyr523Hydrogen Bonding, ElectrostaticS2 pocket, stabilization. plos.org
Ala354, Glu384, Tyr523Hydrophobic, Hydrogen BondingS1 pocket.
Glu411, Tyr520, Phe527, Val379, Val380Van der Waals contactsGeneral active site groove. plos.org

Future Research Directions and Unanswered Questions

Identification of Novel Enzymes and Pathways in Angiotensin I, des-leu(10)- Metabolism

The metabolism of Angiotensin I, des-leu(10)-, also known as Angiotensin (1-9), represents a developing area of research within the renin-angiotensin system (RAS). While it is established that this nonapeptide can be converted to the potent vasoconstrictor Angiotensin II, the precise enzymatic pathways governing this conversion and its further degradation are not fully elucidated. Future research should focus on identifying and characterizing the specific enzymes responsible for the metabolism of Angiotensin I, des-leu(10)- in various tissues.

Studies have indicated the existence of an alternative, angiotensin-converting enzyme (ACE)-independent pathway for Angiotensin II formation from Angiotensin I, des-leu(10)-. This pathway is particularly prominent in the kidney and is thought to be mediated by a carboxypeptidase. One study identified a cytosolic enzyme in rat and bovine brain synaptosomes, termed "angiotensin-related carboxypeptidase" (ARC), which specifically hydrolyzes Angiotensin I to Angiotensin I, des-leu(10)-. nih.gov However, the identity of the carboxypeptidase(s) that subsequently convert Angiotensin I, des-leu(10)- to Angiotensin II remains to be definitively established.

Further investigation is required to explore the tissue-specific expression and regulation of these enzymes. For instance, the AII-forming activity from Angiotensin I, des-leu(10)- is significantly higher in the kidney compared to the lung. monash.edu Understanding the factors that regulate the activity of these novel metabolic pathways will provide crucial insights into the local regulation of Angiotensin II concentrations and its physiological effects.

Interactive Data Table: Enzymes and Metabolites in Angiotensin I, des-leu(10)- Metabolism

PrecursorEnzyme/PathwayMetabolite(s)Tissue/LocationKey FindingsReference
Angiotensin IAngiotensin-Related Carboxypeptidase (ARC)Angiotensin I, des-leu(10)-Brain (synaptosomes)Specifically hydrolyzes Angiotensin I to Angiotensin I, des-leu(10)-. nih.gov nih.gov
Angiotensin I, des-leu(10)-Carboxypeptidase PathwayAngiotensin II, Angiotensin III, Angiotensin (2-9)Kidney, LungMajor product in the kidney is Angiotensin II (71%). monash.edu This pathway is not inhibited by ACE inhibitors. monash.edu monash.edu

Comprehensive Elucidation of Angiotensin I, des-leu(10)- Receptor Interactions

A significant gap in the current understanding of Angiotensin I, des-leu(10)- lies in its interaction with various receptors of the renin-angiotensin system. While the downstream effects of its conversion to Angiotensin II are well-documented to be mediated by AT1 and AT2 receptors, the direct binding affinity and functional activity of Angiotensin I, des-leu(10)- at these receptors, as well as the Mas receptor, remain largely unexplored.

Future research should be directed towards comprehensive receptor binding assays to determine the affinity of Angiotensin I, des-leu(10)- for AT1, AT2, and Mas receptors. Such studies are crucial to ascertain whether this peptide exerts any direct biological effects independent of its conversion to Angiotensin II. Investigating potential allosteric modulatory effects of Angiotensin I, des-leu(10)- on these receptors could also reveal novel regulatory mechanisms within the RAS. The finding that Angiotensin I, des-leu(10)- acts as a competitive inhibitor of ACE suggests a potential for interaction with other enzymes and receptors, which warrants further investigation. nih.gov

Further Mechanistic Studies on Physiological Roles beyond Current Findings

The known physiological roles of Angiotensin I, des-leu(10)- are currently limited, with the most well-documented effect being its potent activity as a dipsogen, stimulating drinking behavior when injected into the cerebroventricles of rats. nih.gov However, this effect is likely mediated by its conversion to Angiotensin II, as it can be inhibited by both captopril (B1668294) (an ACE inhibitor) and saralasin (B108331) (an Angiotensin II receptor antagonist). nih.gov

Further in-depth mechanistic studies are necessary to explore other potential physiological roles of Angiotensin I, des-leu(10)-. Given its function as an endogenous inhibitor of ACE, it may play a role in modulating local vascular tone and blood pressure regulation. nih.gov Investigating its effects on cardiovascular parameters, renal function, and cellular signaling pathways will be critical to unraveling its broader physiological significance. It is also important to determine whether Angiotensin I, des-leu(10)- has any unique biological activities that are not simply a consequence of its conversion to Angiotensin II.

Development of Advanced Analytical Techniques for In Vivo Quantification

Accurate and sensitive quantification of Angiotensin I, des-leu(10)- in biological fluids and tissues is paramount for understanding its physiological and pathophysiological relevance. The development of advanced analytical techniques is crucial for future in vivo studies.

A specific radioimmunoassay (RIA) for the detection of immunoreactive Angiotensin I, des-leu(10)- has been developed. monash.edu This method has been used to measure the peptide in the plasma of rats and humans after purification by high-performance liquid chromatography (HPLC). monash.edu The development of more direct and high-throughput methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would represent a significant advancement. While LC-MS/MS methods exist for other angiotensin peptides, a validated method specifically for the routine quantification of Angiotensin I, des-leu(10)- in various biological matrices is a key area for future development. Such techniques would enable more precise pharmacokinetic studies and a better understanding of the dynamics of Angiotensin I, des-leu(10)- metabolism in health and disease.

Interactive Data Table: Analytical Techniques for Angiotensin I, des-leu(10)-

Analytical TechniqueDescriptionApplicationKey FeaturesReference
Radioimmunoassay (RIA) coupled with HPLCA competitive binding assay using a specific antibody to quantify the peptide. HPLC is used for initial purification.Measurement of Angiotensin I, des-leu(10)- in rat and human plasma.High specificity for Angiotensin I, des-leu(10)- with no cross-reactivity with other angiotensin peptides. monash.edu monash.edu
High-Performance Liquid Chromatography (HPLC)A chromatographic technique used to separate, identify, and quantify components in a mixture.Used to monitor the formation of peptide products from Angiotensin I, des-leu(10)-. monash.eduEnables the separation of various angiotensin peptides. monash.edu monash.edu

Q & A

Q. How to design a study reconciling conflicting results on the peptide’s role in blood pressure regulation?

  • Methodological Answer :
  • Animal Models : Compare normotensive vs. hypertensive rodents (e.g., SHR rats). Monitor blood pressure via telemetry, ensuring blinded data collection.
  • Mechanistic Depth : Measure downstream biomarkers (renin activity, aldosterone levels) and cross-validate with ex vivo vascular reactivity assays .

Key Considerations for Researchers

  • Data Presentation : Follow journal guidelines for tables (horizontal lines only) and figures (300+ DPI resolution) .
  • Ethical Compliance : Disclose animal/cell line ethics approvals and conflict of interest statements in the methods section .
  • Reproducibility : Archive raw data (e.g., NMR spectra, dose-response curves) in supplementary materials with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.